(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride
Description
(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride (CAS: 1240566-94-2) is an organic building block with the molecular formula C₁₃H₂₂ClNO₂ and a molecular weight of 259.77 g/mol . It features a 2,5-dimethoxyphenyl group attached to a methylene bridge, with a secondary butan-2-yl amine moiety. The compound is typically provided at 98% purity and is characterized using advanced analytical techniques such as NMR, HPLC, and LC-MS .
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-5-10(2)14-9-11-8-12(15-3)6-7-13(11)16-4;/h6-8,10,14H,5,9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWMSTFNMVVLMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C=CC(=C1)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
-
Imine Formation : 2,5-Dimethoxybenzylamine reacts with butan-2-one in methanol under acidic catalysis (e.g., acetic acid) to form the corresponding imine. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
-
Reduction : The imine intermediate is reduced using sodium cyanoborohydride (NaBH3CN) at pH 4–5 to selectively yield the secondary amine. This pH range suppresses over-reduction and minimizes side reactions.
Optimization and Yield
Hydrochloride Salt Formation
The free base is treated with hydrogen chloride gas in anhydrous diethyl ether, yielding the hydrochloride salt. Recrystallization from isopropanol improves purity to >98%.
Alkylation of 2,5-Dimethoxybenzylamine with Butan-2-yl Halides
Direct alkylation of primary amines with alkyl halides is a classical method for secondary amine synthesis, though challenges arise in controlling mono- versus dialkylation.
Reaction Design
Challenges and Mitigation
Yield and Purification
-
Crude Yield : 50–60%, with significant dialkylated byproduct formation.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the secondary amine, which is subsequently converted to the hydrochloride salt.
Nitroalkene Reduction Pathway
This method adapts nitro group chemistry to construct the amine backbone, leveraging robust reduction protocols.
Synthesis of Nitroalkene Precursor
Reduction to Amine
-
Lithium Aluminum Hydride (LiAlH4) : The nitroalkene is reduced in tetrahydrofuran (THF) at reflux, yielding the secondary amine. LiAlH4 provides strong reducing power but requires careful handling to avoid over-reduction.
-
Catalytic Hydrogenation : Palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) offers a milder alternative, though reaction times extend to 12–24 hours.
Performance Metrics
-
Yield : 70–80% for LiAlH4; 60–70% for catalytic hydrogenation.
-
Byproducts : Trace amounts of primary amine (≤5%) from incomplete reduction.
Comparative Analysis of Methods
| Parameter | Reductive Amination | Alkylation | Nitro Reduction |
|---|---|---|---|
| Yield | 65–75% | 50–60% | 70–80% |
| Purity | >95% | 85–90% | >90% |
| Reaction Time | 6–12 hours | 24–48 hours | 8–24 hours |
| Byproducts | Minimal | Dialkylated | Primary amine |
| Scalability | High | Moderate | High |
Key Observations :
-
Reductive amination balances efficiency and scalability, making it the preferred industrial method.
-
Nitro reduction provides higher yields but necessitates handling hazardous reagents like LiAlH4.
-
Alkylation is less favored due to byproduct formation and stringent stoichiometric controls.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butan-2-yl group or the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: It is used in studies investigating the effects of psychoactive substances on biological systems.
Medicine: Research on the compound’s potential therapeutic effects and its mechanism of action in treating certain medical conditions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride involves its interaction with serotonin receptors in the brain. The compound acts as a partial agonist at the 5-HT2A receptor, leading to altered neurotransmitter release and changes in perception, mood, and cognition. The molecular targets and pathways involved include the serotonin receptor signaling pathway and downstream effects on other neurotransmitter systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares a 2,5-dimethoxyphenyl core with several pharmacologically active substances. Key structural variations include:
- Amine substituents : Butan-2-yl group vs. benzyl, methoxybenzyl, or allyl groups in analogs.
- Aromatic ring substitutions : Presence or absence of 4-position substituents (e.g., methylthio, halogens).
- Linker groups: Methylene bridge vs. ethanone or ethanamine linkers.
Table 1: Structural and Functional Comparison
| Compound Name | Key Structural Features | Molecular Formula | Molecular Weight (g/mol) | Known Activity/Use |
|---|---|---|---|---|
| (Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine HCl | 2,5-Dimethoxyphenyl, butan-2-yl amine, methylene bridge | C₁₃H₂₂ClNO₂ | 259.77 | Research chemical |
| 25T-NBOMe (2b) | 2,5-Dimethoxy-4-(methylthio)phenyl, N-(2-methoxybenzyl)ethanamine | C₁₉H₂₄ClNO₃S | 390.92* | Serotonin receptor agonist |
| Midodrine Hydrochloride | 2,5-Dimethoxyphenyl, glycine amide, ethanone linker (prodrug) | C₁₂H₁₈ClN₂O₄ | 288.74 | Alpha-1 adrenergic agonist |
| (2,5-Dimethoxyphenyl)methylamine HCl | 2,5-Dimethoxyphenyl, allyl amine | C₁₂H₁₈ClNO₂ | 251.73* | Research chemical |
| 25I-NBOMe | 2,5-Dimethoxy-4-iodophenyl, N-(2-methoxybenzyl)ethanamine | C₁₈H₂₂INO₃ | 427.28* | Psychedelic (controlled substance) |
Pharmacological and Physicochemical Properties
Receptor Binding and Activity
- NBOMe Derivatives (e.g., 25T-NBOMe, 25I-NBOMe) : High potency at serotonin (5-HT₂A) receptors due to 4-position electron-withdrawing groups (e.g., methylthio, iodine) and N-benzyl substitution . The 2-methoxybenzyl group enhances lipophilicity and receptor affinity.
- Midodrine: A prodrug metabolized to desglymidodrine, which acts as an α₁-adrenergic agonist. Its ethanone linker and glycine amide group enable selective activation in target tissues .
- Main Compound : The butan-2-yl group may reduce serotonin receptor affinity compared to NBOMe derivatives but improve metabolic stability due to reduced steric hindrance and altered lipophilicity.
Physicochemical Properties
- Solubility : Hydrochloride salt formulation improves aqueous solubility, critical for bioavailability.
Research and Regulatory Considerations
- Controlled Substances : NBOMe compounds are regulated under the Uniform Controlled Substances Act due to their high psychoactive potency .
- Therapeutic Agents : Midodrine is FDA-approved for hypotension, emphasizing the importance of functional group modifications for target specificity .
- Research Applications : The main compound’s structural simplicity and purity make it a versatile intermediate for exploring structure-activity relationships in amine derivatives.
Biological Activity
(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride is a compound that has garnered interest due to its potential psychoactive properties and interaction with biological systems. As a substituted phenethylamine, its structure includes a butan-2-yl group linked to a 2,5-dimethoxyphenyl moiety via a methyl amine functional group. This unique structural configuration suggests possible interactions with neurotransmitter systems, particularly serotonin receptors.
The primary mechanism of action for (Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride involves its interaction with serotonin receptors in the brain. Specifically, it acts as a partial agonist at the 5-HT2A receptor. This interaction is believed to lead to altered neurotransmitter release, affecting mood, perception, and cognition.
Key Pathways
- Serotonin Receptor Signaling : The compound's binding to the 5-HT2A receptor initiates a cascade of intracellular signaling pathways that can influence various physiological responses.
- Neurotransmitter Modulation : Changes in serotonin levels can also affect dopamine and norepinephrine systems, further impacting mood and behavior.
Psychoactive Properties
Research indicates that compounds structurally similar to (Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride often exhibit psychoactive effects. The presence of dimethoxy groups on the phenyl ring may enhance its biological activity and influence its pharmacological profile.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride | Butan-2-yl + 2,5-Dimethoxyphenyl | Potential serotonin/dopamine activity |
| Methylenedioxyamphetamine (MDA) | Methylenedioxy group + phenethylamine core | Psychoactive effects |
| Dimethyltryptamine (DMT) | Indole structure + two methyl groups | Strong hallucinogenic effects |
| Phenethylamine (PEA) | Simple phenethyl structure | Mild stimulant properties |
Research Applications
The compound has several applications in scientific research:
- Chemistry : Used as a model compound for studying synthetic methodologies and reaction mechanisms.
- Biology : Investigated for its effects on biological systems and potential therapeutic applications.
- Medicine : Explored for possible uses in treating mood disorders or other medical conditions influenced by serotonin levels.
Q & A
Q. What are the optimal synthetic routes for (Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride, and how can reaction conditions be optimized for high yield?
Methodological Answer: The synthesis typically involves reductive amination between 2,5-dimethoxybenzaldehyde and butan-2-amine. Key steps include:
- Reduction: Use sodium cyanoborohydride (NaBH3CN) in methanol/ethanol under inert atmosphere to reduce the intermediate imine .
- Salt Formation: React the free base with HCl in anhydrous diethyl ether to precipitate the hydrochloride salt .
Optimization Tips: - Control pH (6–7) during reduction to minimize side reactions.
- Use polar aprotic solvents (e.g., DMF) to enhance intermediate stability .
- Monitor purity via TLC (silica gel, ethyl acetate/hexane 1:3) and confirm by HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
Q. How can the structural integrity and purity of the compound be validated?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ at m/z 268.1443 (calculated for C14H22ClNO2) .
- Elemental Analysis: Ensure C, H, N, Cl percentages align with theoretical values (±0.3%) .
Q. What are the key physicochemical properties influencing solubility and stability in biological assays?
Methodological Answer:
- Solubility: The hydrochloride salt enhances aqueous solubility (≥10 mg/mL in PBS). For hydrophobic assays, dissolve in DMSO (≤0.1% v/v) to avoid cytotoxicity .
- Stability:
Advanced Research Questions
Q. How does the compound interact with serotonin receptors, and what methodological approaches can elucidate its agonist/antagonist activity?
Methodological Answer:
- Receptor Binding Assays:
- 5-HT2A/2C Radioligand Competition: Use [³H]Ketanserin (5-HT2A) and [³H]Mesulergine (5-HT2C) in HEK293 cells expressing human receptors. Calculate IC50 and Ki values (see Table 1) .
- Functional Assays: Measure IP1 accumulation (Cisbio IP-One HTRF kit) to assess Gq-coupled activity. EC50 values <1 μM suggest potent agonism .
Table 1: Receptor Binding Data (Example)
| Receptor | Ki (nM) | Efficacy (% Emax) | Reference |
|---|---|---|---|
| 5-HT2A | 15.2 | 85% (Agonist) | |
| 5-HT2C | 320 | <10% |
Q. What structural modifications enhance selectivity for 5-HT2A over 5-HT2C receptors, and how can SAR studies guide optimization?
Methodological Answer:
- SAR Insights:
- Butan-2-yl Group: Bulky substituents (e.g., tert-butyl) reduce 5-HT2C binding by steric hindrance .
- Methoxy Positioning: 2,5-Dimethoxy substitution maximizes 5-HT2A affinity; 4-substitution (e.g., methyl) decreases selectivity .
- Synthetic Strategy:
- Introduce halogen substituents (e.g., 4-Br) via electrophilic aromatic substitution to enhance binding (EC50 reduction from 0.15 μM to 0.05 μM observed in analogs) .
- Replace butan-2-yl with cyclopropane derivatives to probe conformational effects .
Q. What analytical challenges arise in quantifying the compound in biological matrices, and how can they be resolved?
Methodological Answer:
- Challenge: Low plasma concentrations (ng/mL range) due to rapid metabolism.
- LC-MS/MS Method:
- Extraction: Solid-phase extraction (C18 cartridges) with 80% recovery .
- Chromatography: Atlantis T3 column (2.1 × 50 mm, 3 μm), gradient elution (0.1% formic acid in water/acetonitrile).
- Detection: MRM transitions m/z 268→72 (quantifier) and 268→120 (qualifier); LOD 0.1 ng/mL .
- Validation: Assess matrix effects (≤15% ion suppression) and inter-day precision (CV <10%) per FDA guidelines .
Q. How can computational modeling predict metabolic pathways and potential toxic metabolites?
Methodological Answer:
- In Silico Tools:
- CYP450 Metabolism: Use Schrödinger’s ADMET Predictor to identify primary oxidation sites (e.g., N-demethylation, O-demethylation) .
- Metabolite Toxicity: SwissADME predicts reactive intermediates (e.g., quinone methides) via BioTransformer .
- Experimental Validation:
- Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF to confirm predicted metabolites .
Q. What strategies mitigate discrepancies between in vitro activity and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Profiling:
- Plasma Protein Binding: Use equilibrium dialysis (≥95% binding reduces free drug concentration) .
- BBB Penetration: LogP <3 (calculated) and P-gp efflux ratio <2 in MDCK-MDR1 cells .
- Dose Optimization: Adjust for first-pass metabolism (e.g., 10 mg/kg IP in rodents yields Cmax 1.2 μg/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
